Cinnamyl valerate
Overview
Description
Cinnamyl valerate, also known as pentanoic acid, 3-phenyl-2-propenyl ester, is an ester compound formed from cinnamyl alcohol and valeric acid. It is known for its pleasant fragrance and is often used in the flavor and fragrance industry. The compound has the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamyl valerate can be synthesized through the esterification reaction between cinnamyl alcohol and valeric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Cinnamyl valerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cinnamyl alcohol and valeric acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde or cinnamic acid.
Reduction: Reduction of this compound can yield cinnamyl alcohol and valeric acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Cinnamyl alcohol and valeric acid.
Oxidation: Cinnamaldehyde or cinnamic acid.
Reduction: Cinnamyl alcohol and valeric acid.
Scientific Research Applications
Cinnamyl valerate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s fragrance properties make it useful in studies related to olfactory receptors and scent perception.
Medicine: While not directly used as a therapeutic agent, its derivatives and related compounds are studied for their potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of cinnamyl valerate primarily involves its interaction with olfactory receptors due to its aromatic properties. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that leads to the perception of its fragrance. Additionally, its derivatives may exhibit biological activities by interacting with cellular targets such as enzymes and receptors involved in inflammatory and microbial pathways .
Comparison with Similar Compounds
Cinnamyl acetate: Another ester of cinnamyl alcohol, known for its fruity and floral aroma.
Cinnamyl isovalerate: Similar to cinnamyl valerate but with a slightly different ester group, leading to variations in fragrance properties.
Cinnamyl propionate: An ester with a shorter carbon chain, resulting in a different scent profile.
Uniqueness: this compound is unique due to its specific ester group, which imparts a distinct fragrance profile compared to other cinnamyl esters. Its combination of cinnamyl alcohol and valeric acid results in a balanced aroma that is highly valued in the flavor and fragrance industry .
Properties
IUPAC Name |
3-phenylprop-2-enyl pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSKWIBFXUNBAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864281 | |
Record name | 3-Phenylprop-2-en-1-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10482-65-2 | |
Record name | Cinnamyl valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10482-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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